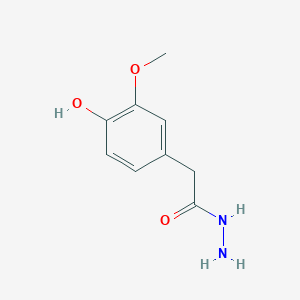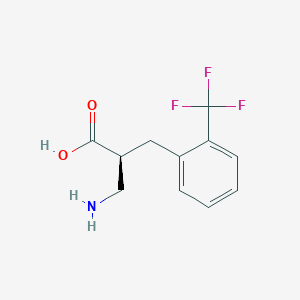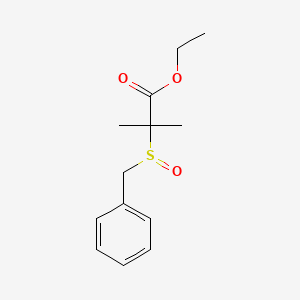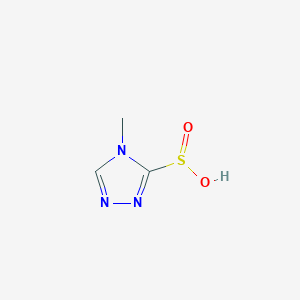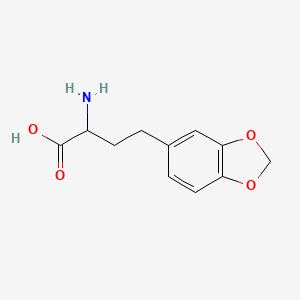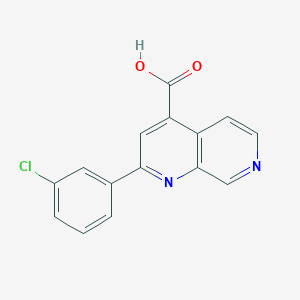
2-Fluoro-3-methyl-4-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-4-vinylpyridine typically involves the fluorination of 3-methyl-4-vinylpyridine. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under mild conditions, often at room temperature, in a suitable solvent such as acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-3-methyl-4-formylpyridine or 2-fluoro-3-methyl-4-carboxypyridine.
Reduction: Formation of 2-fluoro-3-methyl-4-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methyl-4-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methyl-4-vinylpyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The vinyl group allows for further chemical modifications, enabling the design of derivatives with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: Compared to other fluorinated pyridines, the vinyl group in 2-Fluoro-3-methyl-4-vinylpyridine provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H8FN |
|---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
4-ethenyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
KRFAHWQQWBSUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


